Studies have explored the use of Reactive Orange 16 as a biomarker for labeling cells. The dye can be covalently linked to biomolecules like antibodies or proteins, allowing researchers to track the movement and behavior of specific cell populations within an organism. This technique has been applied in studies of:
Reactive Orange 16 is a synthetic organic dye belonging to the class of azo dyes, specifically a monoazo compound. Its chemical formula is CHNNaOS, and it is characterized by its bright orange color, which makes it popular in textile dyeing processes. The dye is soluble in water and has reactive groups that allow it to form covalent bonds with cellulose and other fabric materials, enhancing its fixation during dyeing operations .
Reactive Orange 16 is primarily used in the textile industry but also finds applications in paper and leather industries. Due to its potential environmental impact, particularly in wastewater from textile manufacturing, understanding its chemical behavior and degradation pathways is crucial for effective waste management strategies.
RO16 does not have a known biological mechanism of action. Its primary function is as a textile dye.
RO16 may cause skin and respiratory irritation upon contact or inhalation []. Long-term exposure can potentially lead to sensitization []. Always handle the dye with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when necessary [].
Industrial practices for handling and disposing of RO16 should comply with local regulations to minimize environmental impact [].
In environmental contexts, Reactive Orange 16 can be subjected to degradation reactions such as ozonation and Fenton's reagent treatment. These methods aim to break down the complex azo structure into less harmful products. For instance, ozonation rapidly degrades the conjugated chains of the dye molecules, leading to decolorization and mineralization of the dye .
The biological activity of Reactive Orange 16 has been a subject of research due to its potential toxicity and environmental impact. Studies indicate that exposure to this dye can lead to irritation of the respiratory tract and skin sensitization upon contact . Furthermore, the dye has been shown to be resistant to biodegradation under anaerobic conditions, which raises concerns about its persistence in aquatic environments.
Research has also explored the use of microbial systems for the biodegradation of Reactive Orange 16. For example, certain bacterial strains have demonstrated the ability to degrade this dye effectively, highlighting potential bioremediation strategies for contaminated wastewater .
The synthesis of Reactive Orange 16 typically involves several steps:
These steps ensure that the dye retains its reactive properties necessary for effective application in textile dyeing .
Reactive Orange 16 is primarily utilized in:
Due to its vivid color and reactivity, it remains a preferred choice among manufacturers despite environmental concerns associated with its use .
Studies on Reactive Orange 16 interactions focus on its adsorption characteristics and degradation mechanisms. Research indicates that various natural adsorbents like psyllium seed powder can effectively remove this dye from aqueous solutions under optimal conditions (e.g., pH levels around 4) . Additionally, kinetic studies suggest that adsorption follows pseudo-second-order kinetics, indicating that the rate-limiting step may involve chemical interactions between the adsorbent and the dye molecules.
Furthermore, innovative methods such as photocatalytic degradation using titanium dioxide have been explored for breaking down Reactive Orange 16 into less harmful substances under UV light exposure .
Several compounds are structurally or functionally similar to Reactive Orange 16. Here are some notable examples:
Reactive Orange 16 stands out due to its specific reactivity profile with cellulose fibers compared to other azo dyes. Its unique sulfonic acid groups enhance solubility and reactivity, making it particularly effective for bright orange shades in textiles. Moreover, ongoing research into its degradation pathways emphasizes its environmental impact more than many similar compounds, necessitating focused remediation efforts .
The production of Reactive Orange 16 follows established synthetic routes that have been refined through decades of industrial development. These pathways represent sophisticated organic synthesis methodologies that enable the controlled formation of the desired azo-dye structure while incorporating specific reactive functionalities. The manufacturing processes demonstrate the intricate relationship between chemical structure and synthetic accessibility, particularly in the context of large-scale industrial production where efficiency and reproducibility are paramount considerations.
The synthesis of Reactive Orange 16 proceeds through a well-established two-step mechanism involving diazotization followed by azo coupling reactions. The initial diazotization step involves the treatment of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate under controlled acidic conditions to generate the corresponding diazonium salt intermediate. This transformation represents a critical step in the synthetic sequence, as the stability and reactivity of the diazonium salt directly influence the success of the subsequent coupling reaction. The diazotization process requires careful temperature control, typically maintained between 0-5°C, to prevent decomposition of the reactive diazonium species while ensuring complete conversion of the starting aniline derivative.
The coupling reaction constitutes the second major synthetic transformation, wherein the freshly prepared diazonium salt undergoes electrophilic aromatic substitution with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid as the coupling component. This reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-rich naphthalene derivative serves as the nucleophilic partner. The coupling typically occurs at the position ortho or para to the hydroxyl group on the naphthalene ring, depending on the specific substitution pattern and steric considerations. The reaction conditions must be carefully optimized to achieve selective coupling while minimizing side reactions that could lead to unwanted byproducts or reduced yield.
The overall synthetic transformation can be represented as a sequential process where the aromatic amine precursor first undergoes nitrous acid treatment to form the diazonium salt, followed by immediate coupling with the naphthalene derivative. Industrial implementations of this synthesis often employ continuous flow processes to maintain consistent reaction conditions and minimize the handling of potentially unstable diazonium intermediates. The reaction typically requires pH control in the range of 3.0-3.5 for optimal diazonium salt formation, followed by adjustment to pH 5.5-6.0 for the coupling step.
Advanced synthetic variations have been developed to enhance the efficiency and selectivity of the azo coupling reaction. Patent literature describes modified approaches that incorporate cyanuric chloride as an additional reactive component, enabling the formation of triazine-functionalized derivatives with enhanced reactivity profiles. These modifications demonstrate the ongoing evolution of synthetic methodologies to meet specific performance requirements in textile applications.
The sulfonyl and acetamido functional groups present in Reactive Orange 16 play crucial roles in determining both the synthetic accessibility and the final reactivity characteristics of the compound. The sulfonyl groups, specifically the sulfonic acid functionalities, contribute significantly to the water solubility of the dye, with reported solubility values of 120 grams per liter at 20°C, increasing to more than 150 grams per liter at 80°C. These sulfonate groups exist as sodium salts in the commercial formulation, providing the ionic character necessary for dissolution in aqueous dyeing media.
The acetamido functionality serves multiple purposes within the molecular structure. Primarily, this group provides sites for hydrogen bonding interactions with cellulosic substrates during the dyeing process, enhancing the affinity between the dye molecule and the textile fiber. The acetamido group also influences the electronic distribution within the naphthalene ring system, affecting both the color properties and the reactivity of adjacent positions. Spectroscopic analysis reveals that the acetamido substitution pattern contributes to the characteristic absorption maximum at approximately 494 nanometers, which corresponds to the bright orange coloration observed in textile applications.
The sulfonyl functionalities within the molecule serve dual roles as both solubilizing groups and as sites for potential chemical modification. The presence of the 2-(sulfooxy)ethyl sulfonyl moiety provides reactive sites that can participate in nucleophilic substitution reactions with hydroxyl groups present in cellulose and other natural fibers. This reactivity is fundamental to the classification of Reactive Orange 16 as a "reactive" dye, distinguishing it from conventional dyes that rely solely on physical adsorption or ionic interactions for fiber binding.
| Functional Group | Chemical Formula | Role in Reactivity | Contribution to Properties |
|---|---|---|---|
| Sulfonic acid | -SO3Na | Water solubility, ionic character | 120-150 g/L solubility |
| Acetamido | -NHCOCH3 | Hydrogen bonding, electronic effects | Color stabilization, fiber affinity |
| Vinyl sulfone | -SO2CH=CH2 | Covalent bond formation | Wash fastness properties |
| Azo linkage | -N=N- | Chromophoric center | Orange coloration (λmax 494 nm) |
Structural characterization studies using infrared spectroscopy have identified characteristic absorption bands corresponding to the various functional groups present in Reactive Orange 16. The acetamido carbonyl stretching frequency appears in the region around 1650-1680 cm⁻¹, while the sulfonic acid functionalities exhibit strong absorption bands in the 1000-1200 cm⁻¹ region. These spectroscopic signatures provide valuable tools for quality control and structural verification during manufacturing processes.
The interplay between the sulfonyl and acetamido groups also influences the thermal stability and chemical reactivity of the dye molecule. Thermogravimetric analysis indicates that the compound maintains structural integrity up to approximately 300°C, with the acetamido and sulfonic acid functionalities contributing to this thermal stability through intermolecular hydrogen bonding networks. The presence of multiple polar functional groups also affects the compound's behavior in various pH environments, with optimal reactivity typically observed under slightly acidic to neutral conditions where both the sulfonic acid groups remain ionized and the acetamido functionality maintains its structural integrity.
Reactive Orange 16 possesses the molecular formula C₂₀H₁₇N₃Na₂O₁₁S₃ with a precisely determined molecular weight of 617.54 grams per mole [1] [2] [6]. This synthetic organic compound represents a disodium salt form of a complex naphthalene-based structure, with the full chemical name being 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt [1] [7]. The compound is also known by various synonyms including Remazol Brilliant Orange 3R and belongs to the Colour Index designation 17757 [3] [6].
The molecular composition reveals a sophisticated arrangement of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms [1] [22]. The exact mass of the compound has been determined to be 616.982060 atomic mass units, with a monoisotopic mass value that corresponds to its complex multi-element structure [7]. This molecular weight places Reactive Orange 16 within the medium molecular weight range for synthetic dyes, contributing to its specific physicochemical properties and applications in textile dyeing processes [2] [24].
Table 1: Molecular Specifications of Reactive Orange 16
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [1] [2] [6] |
| Molecular Weight | 617.54 g/mol | [1] [2] [6] |
| Exact Mass | 616.982060 amu | [7] |
| Colour Index Number | 17757 | [3] [6] |
| Chemical Abstract Service Number | 12225-83-1 | [2] [5] [24] |
Reactive Orange 16 exhibits a monoazo configuration characterized by a single azo linkage (-N=N-) that serves as the primary chromophoric system [3] [12] [14]. The structural framework consists of a naphthalene ring system coupled through the azo bond to a benzene ring bearing a sulfonyl ethyl sulfate substituent [1] [12]. This monoazo structure places the compound within the category of single azo class dyes, distinguishing it from more complex polyazo derivatives [3] [14].
The molecular architecture features three distinct sulfonate groups strategically positioned throughout the structure [1] [6] [13]. The naphthalene moiety contains one sulfonate group at position 2, while an acetylamino group occupies position 6 and a hydroxyl group is present at position 4 [1] [7]. The benzene ring component bears a sulfonyl ethyl sulfate group that contributes an additional sulfonate functionality through its terminal sulfate ester linkage [1] [21].
The azo bridge connects the electron-rich naphthalene system with the electron-deficient benzene ring, creating an extended conjugated system responsible for the compound's characteristic orange coloration [12] [17]. The presence of the acetylamino substituent on the naphthalene ring enhances the electron density of the aromatic system, while the sulfonate groups provide water solubility and ionic character essential for textile dyeing applications [1] [13] [23].
The three-dimensional molecular geometry reveals a predominantly planar arrangement of the aromatic systems, with the azo bridge maintaining an anti configuration that minimizes steric hindrance between the aromatic rings [23]. The sulfonate groups extend outward from the planar aromatic core, creating multiple sites for intermolecular interactions and hydrogen bonding with cellulosic fiber substrates [13] [21].
Table 2: Structural Components of Reactive Orange 16
| Structural Feature | Description | Location | Function |
|---|---|---|---|
| Monoazo Bridge | -N=N- linkage | Between aromatic rings | Chromophoric system [3] [12] |
| Naphthalene Ring | Bicyclic aromatic system | Core structure | Electron-rich component [1] [7] |
| Benzene Ring | Monocyclic aromatic system | Coupled via azo bridge | Electron-deficient component [1] |
| Sulfonate Groups | -SO₃⁻ Na⁺ | Three positions | Water solubility, fiber binding [1] [6] [13] |
| Acetylamino Group | CH₃CONH- | Position 6 of naphthalene | Electron donation [1] [7] |
| Hydroxyl Group | -OH | Position 4 of naphthalene | Electron donation, hydrogen bonding [1] |
Reactive Orange 16 demonstrates exceptional water solubility characteristics due to its multiple sulfonate groups, with documented solubility values of 120 grams per liter at 20°C, increasing to more than 150 grams per liter at 80°C [3] [14]. This temperature-dependent solubility enhancement facilitates its use in high-temperature dyeing processes and enables efficient dissolution in aqueous dye baths [14] [15]. The high solubility is attributed to the ionic nature of the disodium salt form and the presence of three sulfonate groups that promote extensive hydration through electrostatic interactions with water molecules [2] [15].
The compound exhibits significant pH-dependent color variations that directly influence its dyeing performance and color fastness properties [16]. Under acidic conditions, particularly at pH 1.6, the dye demonstrates optimal color stability and enhanced removal efficiency in electrochemical processes, achieving approximately 94% color removal rates [16]. However, as the pH increases to 6.3, the color removal efficiency decreases substantially to 63%, and at pH values greater than 7, the performance drops further to only 27% at pH 12 [16]. These pH-dependent variations are attributed to protonation-deprotonation equilibria of the functional groups, particularly the acetylamino and hydroxyl substituents, which affect the electronic structure and chromophoric properties of the azo system [16].
Reactive Orange 16 exhibits medium to high fiber affinity, particularly for cellulosic substrates including cotton and viscose fibers [3] [14] [17]. The dye demonstrates excellent reactivity with cellulose, forming covalent bonds through nucleophilic substitution reactions with the hydroxyl groups of the cellulose polymer [17] [21]. This high affinity is facilitated by the reactive sulfonate ester group, which undergoes hydrolysis under alkaline conditions to generate a reactive intermediate capable of forming stable ether linkages with cellulose [17]. The presence of metal ions in the dye bath significantly influences the color shade, with iron ions causing darker coloration and copper ions similarly affecting the final hue [3] [14].
Table 3: Physicochemical Properties of Reactive Orange 16
| Property | Value/Description | Conditions | Reference |
|---|---|---|---|
| Water Solubility | 120 g/L | 20°C | [3] [14] |
| Water Solubility | >150 g/L | 80°C | [3] [14] |
| Maximum Absorption Wavelength | 494 nm | Aqueous solution | [2] [22] |
| Secondary Absorption Peak | 388 nm | Aqueous solution | [2] [22] |
| Melting Point | >300°C | Literature value | [2] [4] [5] |
| Color Removal Efficiency | 94% | pH 1.6 | [16] |
| Color Removal Efficiency | 63% | pH 6.3 | [16] |
| Color Removal Efficiency | 27% | pH 12 | [16] |
| Fiber Affinity | Medium to High | Cellulosic substrates | [3] [14] [17] |
| Color Shade Variation | Darker | Presence of Fe³⁺ ions | [3] [14] |
| Color Shade Variation | Darker | Presence of Cu²⁺ ions | [3] [14] |
Irritant;Health Hazard